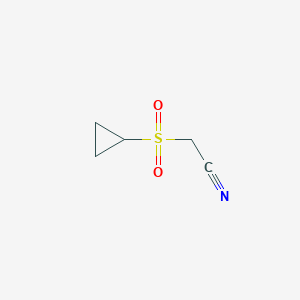

2-(Cyclopropanesulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-cyclopropylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXXULKHKGKURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Cyclopropanesulfonyl)acetonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(Cyclopropanesulfonyl)acetonitrile

Abstract

2-(Cyclopropanesulfonyl)acetonitrile is a specialized organic molecule that stands at the confluence of three structurally significant functional groups: the strained cyclopropyl ring, the strongly electron-withdrawing sulfonyl group, and the versatile nitrile moiety. This guide provides a comprehensive analysis of its molecular architecture, exploring the unique physicochemical properties and reactivity conferred by each component. We deconstruct the molecule to understand how the combination of these groups results in a highly activated and synthetically useful building block. Furthermore, this whitepaper outlines a robust, proposed synthetic pathway and details the principal reactivity at the α-methylene carbon. The strategic importance of this compound as a scaffold in medicinal chemistry is highlighted, positioning it as a valuable intermediate for the design of next-generation therapeutics with potentially enhanced potency, metabolic stability, and optimized pharmacokinetic profiles.

Introduction: The Convergence of Privileged Scaffolds

In modern drug discovery, the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The strategic incorporation of specific functional groups can dramatically influence a molecule's biological activity and its absorption, distribution, metabolism, and excretion (ADME) properties. 2-(Cyclopropanesulfonyl)acetonitrile emerges as a molecule of significant interest precisely because it integrates three such high-value motifs.

The cyclopropyl group, once a chemical curiosity, is now a validated tool for enhancing metabolic stability and locking in bioactive conformations.[1][2][3] The sulfonyl group is a key component in numerous approved drugs, acting as a potent hydrogen bond acceptor and a powerful electronic modulator. Lastly, the acetonitrile fragment provides a versatile handle for a wide array of chemical transformations.[4][5]

This technical guide offers a detailed examination of 2-(Cyclopropanesulfonyl)acetonitrile, moving from its fundamental structure to its predicted reactivity and ultimate potential as a strategic building block for complex pharmaceutical agents.

Core Molecular Structure & Physicochemical Properties

The unique reactivity and utility of 2-(Cyclopropanesulfonyl)acetonitrile are direct consequences of its molecular structure. A summary of its key properties is presented below.

Structural and Physical Data Summary

| Property | Value | Reference |

| IUPAC Name | 2-cyclopropylsulfonylacetonitrile | [6] |

| CAS Number | 1349716-02-4 | [6] |

| Chemical Formula | C₅H₇NO₂S | [6] |

| Molecular Weight | 145.18 g/mol | [6] |

| SMILES | C1CC1S(=O)(=O)CC#N | [6] |

| Appearance | Liquid | [6] |

Deconstruction of Constituent Functional Groups

The molecule's properties are best understood by analyzing its three primary components.

The three-membered cyclopropyl ring is far from being a simple saturated carbocycle. Its significant ring strain (approx. 27.5 kcal/mol) endows it with unique electronic and steric characteristics.[1] In medicinal chemistry, it is frequently employed to:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][2][7]

-

Provide Conformational Rigidity: The planar and rigid nature of the ring can lock a flexible molecule into its bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][2]

-

Modulate Physicochemical Properties: It serves as a valuable bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a drug's ADME profile.[1]

The sulfonyl (-SO₂-) group is a powerful electron-withdrawing moiety that profoundly influences the rest of the molecule. Its key roles include:

-

Activation of the Methylene Bridge: It strongly acidifies the adjacent methylene (-CH₂-) protons, making them susceptible to deprotonation by moderate bases. This is the primary driver of the molecule's utility in C-C bond formation.

-

Hydrogen Bond Acceptor: The two oxygen atoms are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding at a protein active site.

-

Chemical Stability: The sulfone linkage is exceptionally stable to a wide range of chemical conditions, ensuring the integrity of the scaffold during subsequent synthetic manipulations.

The acetonitrile group (-CH₂CN) is not merely a terminal functional group; it is an active participant in the molecule's reactivity profile.

-

α-Proton Acidity: Working in concert with the sulfonyl group, the nitrile's electron-withdrawing nature further increases the acidity of the methylene protons.[4]

-

Electrophilic Carbon Center: The carbon atom of the nitrile (C≡N) is polarized and electrophilic, allowing it to react with nucleophiles.[5]

-

Synthetic Versatility: The nitrile group itself is a gateway to other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, making it a highly valuable synthetic intermediate.[5]

Predicted Spectroscopic Profile

While experimental data requires direct acquisition, the structure allows for the prediction of key spectroscopic features:

-

¹H NMR: One would expect complex multiplets in the upfield region (approx. 0.8-1.5 ppm) corresponding to the cyclopropyl protons. A key singlet would appear further downfield for the activated methylene (-CH₂-) protons, with its chemical shift indicative of the strong deshielding from the adjacent sulfonyl and nitrile groups.

-

¹³C NMR: The spectrum would show characteristic signals for the cyclopropyl carbons, the activated methylene carbon, and the quaternary carbon of the nitrile group (typically >110 ppm).

-

IR Spectroscopy: A sharp, intense absorption band around 2240-2260 cm⁻¹ would be a definitive indicator of the C≡N stretch. Strong, characteristic absorptions for the symmetric and asymmetric S=O stretches of the sulfonyl group would be expected around 1120-1150 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Synthesis & Reactivity

The true value of 2-(Cyclopropanesulfonyl)acetonitrile lies in its function as a reactive intermediate. Understanding its synthesis and subsequent reactivity is paramount for its application.

Proposed Synthetic Strategy

A logical and efficient synthesis can be achieved via the nucleophilic substitution of a readily available sulfonyl chloride with an acetonitrile carbanion.

Caption: Proposed two-stage synthetic workflow for 2-(Cyclopropanesulfonyl)acetonitrile.

Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution

-

Preparation of Cyclopropanesulfonyl Chloride: In a flame-dried, nitrogen-purged flask, a solution of cyclopropylmagnesium bromide in THF is cooled to -10 °C.[8] Sulfur dioxide is bubbled through the solution, maintaining the low temperature. The reaction is then warmed to room temperature, and N-chlorosuccinimide (NCS) is added portion-wise to yield cyclopropanesulfonyl chloride.[8] The crude product is typically purified by distillation or used directly.

-

Formation of the Acetonitrile Anion: In a separate dry, inert flask, a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is suspended/dissolved in an anhydrous aprotic solvent (e.g., THF, DMF). Acetonitrile is added dropwise at a reduced temperature (e.g., 0 °C or -78 °C for LDA) to generate the nucleophilic acetonitrile anion (⁻CH₂CN).

-

Coupling Reaction: The freshly prepared cyclopropanesulfonyl chloride from step 1 is added slowly to the solution of the acetonitrile anion. The reaction mixture is stirred, allowing it to gradually warm to room temperature.

-

Workup and Purification: The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 2-(cyclopropanesulfonyl)acetonitrile.

The Chemistry of the Activated Methylene Bridge

The synthetic power of this molecule stems from the high acidity of the two protons positioned between the sulfonyl and nitrile groups. This allows for facile deprotonation to form a stabilized carbanion, which is an excellent nucleophile.

Caption: Reactivity pathway at the activated α-methylene carbon.

This reactivity enables a host of synthetic transformations, including:

-

Alkylation: Reaction with alkyl halides (R-X) to introduce diverse side chains.

-

Acylation: Reaction with acyl chlorides or anhydrides to form β-keto sulfones.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Applications in Medicinal Chemistry & Drug Development

While 2-(Cyclopropanesulfonyl)acetonitrile is not an end-product therapeutic, it serves as a high-value building block for constructing more elaborate drug candidates. Its structure provides a pre-packaged combination of desirable features.

A Strategic Building Block for Lead Optimization

Drug development professionals can use this molecule to systematically introduce the cyclopropyl-sulfonyl motif into a lead series. This strategy aims to leverage the known benefits of the cyclopropyl group—namely, improving metabolic stability and providing conformational constraint—while the sulfonyl group provides a strong hydrogen-bonding anchor.[7][9] The reactive methylene handle is the key that allows this fragment to be appended to a core scaffold.

Caption: Logical role of the title compound as a strategic fragment in drug design.

This approach is particularly relevant in therapeutic areas where such motifs have proven successful, including inhibitors for proteases, kinases, and other enzymes.[1] The cyclopropylsulfonamide group, for instance, is a crucial component in certain protease inhibitors, contributing significantly to binding affinity and specificity.[1]

Conclusion

2-(Cyclopropanesulfonyl)acetonitrile is more than the sum of its parts. It is a synthetically powerful and strategically designed building block for advanced chemical synthesis. The unique convergence of a metabolically robust cyclopropyl ring, a powerfully activating sulfonyl group, and a synthetically versatile nitrile function creates a reagent of high value for researchers in drug discovery and development. Its ability to serve as a nucleophilic handle for introducing the beneficial cyclopropyl-sulfonyl scaffold into complex molecules makes it a critical tool for lead optimization campaigns aimed at enhancing potency, stability, and overall drug-like properties.

References

-

AMERICAN ELEMENTS®. 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4. [Link]

-

ResearchGate. (PDF) Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity. [Link]

-

ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). [Link]

-

ACS Publications. Redox-Neutral α‑Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

- Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanelements.com [americanelements.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile: A Proposed Pathway for Researchers and Drug Development Professionals

Abstract

This technical guide presents a detailed, proposed synthesis pathway for 2-(cyclopropanesulfonyl)acetonitrile, a molecule of significant interest in medicinal chemistry due to the presence of both a cyclopropane ring and a sulfonylacetonitrile moiety. These structural features are often associated with desirable pharmacokinetic and pharmacodynamic properties in drug candidates. In the absence of a directly published, step-by-step synthesis protocol, this document provides a scientifically robust and logical approach based on well-established principles of organic chemistry and analogous transformations found in peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive starting point for the laboratory synthesis of this target compound.

Introduction: The Significance of the Cyclopropanesulfonyl Acetonitrile Scaffold

The cyclopropyl group is a prevalent motif in a diverse array of natural products and pharmacologically active compounds.[1] Its unique conformational constraints and electronic properties can impart improved metabolic stability, enhanced potency, and desirable ADME (absorption, distribution, metabolism, and excretion) properties to drug molecules. Similarly, the α-sulfonylacetonitrile functional group is a valuable building block in organic synthesis, serving as a precursor to a variety of heterocyclic and carbocyclic systems. The combination of these two moieties in 2-(cyclopropanesulfonyl)acetonitrile (C5H7NO2S, CAS 1349716-02-4) results in a scaffold with significant potential for the development of novel therapeutics.[2][3]

This guide outlines a proposed two-step synthesis of 2-(cyclopropanesulfonyl)acetonitrile, commencing with the preparation of the key electrophile, cyclopropanesulfonyl chloride, followed by its reaction with a suitable acetonitrile nucleophile.

Proposed Synthesis Pathway: A Logical Approach

The most chemically plausible and direct route to 2-(cyclopropanesulfonyl)acetonitrile is envisioned as a nucleophilic substitution reaction between cyclopropanesulfonyl chloride and the carbanion of acetonitrile. This strategy is predicated on the well-documented reactivity of sulfonyl chlorides as potent electrophiles and the established methods for generating the nucleophilic cyanomethyl anion from acetonitrile.

The proposed overall transformation is depicted below:

Caption: Proposed two-step synthesis of 2-(Cyclopropanesulfonyl)acetonitrile.

Step-by-Step Experimental Protocols

Synthesis of Cyclopropanesulfonyl Chloride

The synthesis of the key starting material, cyclopropanesulfonyl chloride, can be achieved from cyclopropylmagnesium bromide. This procedure is adapted from a documented synthesis of sulfonyl chlorides from Grignard reagents.[4]

Reaction Scheme:

Caption: Synthesis of cyclopropanesulfonyl chloride from a Grignard reagent.

Experimental Protocol:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent: The flask is charged with a solution of cyclopropylmagnesium bromide (commercially available or prepared from cyclopropyl bromide and magnesium turnings) in anhydrous tetrahydrofuran (THF).

-

Reaction with Sulfur Dioxide: The solution is cooled to between -10 °C and -5 °C using a suitable cooling bath. A solution of sulfur dioxide in THF is added dropwise via the addition funnel, maintaining the internal temperature within the specified range.

-

Formation of the Sulfonyl Chloride: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature over 30 minutes. N-Chlorosuccinimide (NCS) is then added portion-wise, maintaining the temperature between -5 °C and 0 °C.

-

Work-up and Isolation: The reaction mixture is warmed to room temperature and then diluted with methyl tert-butyl ether. Water is added, and the mixture is stirred. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude cyclopropanesulfonyl chloride.

-

Purification: The crude product can be purified by vacuum distillation to obtain the desired sulfonyl chloride.

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

Sulfur dioxide is a toxic and corrosive gas. This step should be performed in a well-ventilated fume hood.

-

The reaction with NCS can be exothermic. Careful temperature control is crucial.

Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

This proposed step involves the nucleophilic substitution of chloride from cyclopropanesulfonyl chloride by the acetonitrile carbanion. The generation of the acetonitrile carbanion can be achieved using a strong base.

Reaction Scheme:

Caption: Proposed synthesis of the target compound via nucleophilic substitution.

Experimental Protocol:

-

Preparation of the Acetonitrile Anion: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a suspension of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Anhydrous acetonitrile is then added dropwise at a low temperature (e.g., 0 °C), and the mixture is stirred to allow for the formation of the cyanomethyl anion.

-

Reaction with Cyclopropanesulfonyl Chloride: A solution of cyclopropanesulfonyl chloride in the same anhydrous solvent is added dropwise to the suspension of the acetonitrile anion, maintaining a low temperature.

-

Reaction Monitoring and Quenching: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(cyclopropanesulfonyl)acetonitrile.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate acetonitrile without competing in the subsequent reaction with the sulfonyl chloride. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are suitable candidates.

-

Anhydrous Conditions: The acetonitrile anion is highly basic and will be quenched by protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of this reaction.

-

Low Temperature: The deprotonation of acetonitrile and the subsequent reaction with the sulfonyl chloride are likely to be exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

Data Presentation

As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. However, the following table outlines the expected properties of the key compounds involved.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Cyclopropanesulfonyl chloride | C3H5ClO2S | 140.59 | Electrophilic sulfur center, moisture-sensitive.[1][5] |

| Acetonitrile | C2H3N | 41.05 | Polar aprotic solvent, weakly acidic protons. |

| 2-(Cyclopropanesulfonyl)acetonitrile | C5H7NO2S | 145.18 | Target molecule with both cyclopropyl and sulfonylacetonitrile moieties.[2][3] |

Conclusion and Future Outlook

This technical guide provides a detailed and scientifically-grounded proposed pathway for the synthesis of 2-(cyclopropanesulfonyl)acetonitrile. The outlined procedures are based on established and reliable organic transformations, offering a strong starting point for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis and subsequent biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents with improved properties. It is recommended that the synthesis be carried out on a small scale initially to optimize reaction conditions and ensure safety.

References

- Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.

- (n.d.).

- (n.d.).

- (n.d.). Cyclopropanesulfonyl chloride synthesis - ChemicalBook.

- (n.d.). CAS 139631-62-2: Cyclopropanesulfonyl chloride - CymitQuimica.

- (n.d.).

- (n.d.). Cyclopropanesulfonyl chloride 95 139631-62-2 - Sigma-Aldrich.

- (n.d.). 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4 | AMERICAN ELEMENTS ®.

- (n.d.).

- (n.d.). 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4 | AMERICAN ELEMENTS ®.

- (n.d.).

- (n.d.). Reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with some carbanions: a simple synthesis of 1,2-disubstituted methylenecyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- (n.d.).

- (n.d.). cyclopropylacetylene - Organic Syntheses Procedure.

- Li, K. (n.d.). Review of cyclopropyl bromide synthetic process.

- (n.d.).

- (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile.

- (n.d.). cyclopropyl cyanide - Organic Syntheses Procedure.

- (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.

- Kourtellaris, A., & Koutentis, P. A. (2025). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile.

- (n.d.). Reactivity of sulphuryl chloride in acetonitrile with the elements - RSC Publishing.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(Cyclopropanesulfonyl)acetonitrile

Introduction

2-(Cyclopropanesulfonyl)acetonitrile is a unique chemical entity that incorporates a strained cyclopropyl ring, a sulfonyl group, and a nitrile functionality. This combination of features makes it a molecule of significant interest in medicinal chemistry and drug development, where such structural motifs can impart desirable physicochemical and pharmacological properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(Cyclopropanesulfonyl)acetonitrile, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in the public domain, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral features. This approach not to only offers a robust framework for researchers working with this molecule but also serves as an educational tool for understanding the interplay of its functional groups in various spectroscopic techniques.

Molecular Structure and Key Features

The structure of 2-(Cyclopropanesulfonyl)acetonitrile, with the chemical formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol , presents a fascinating subject for spectroscopic analysis.[1] The electron-withdrawing nature of the sulfonyl and nitrile groups significantly influences the electronic environment of the adjacent methylene and cyclopropyl protons. The strained three-membered ring of the cyclopropyl group exhibits unique spectroscopic behavior, particularly in NMR.

Caption: Molecular structure of 2-(Cyclopropanesulfonyl)acetonitrile.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Predictions

The ¹H NMR spectrum of 2-(Cyclopropanesulfonyl)acetonitrile is predicted to be characterized by distinct signals for the cyclopropyl and methylene protons. The chemical shifts are influenced by the anisotropic effects of the cyclopropyl ring and the strong deshielding effect of the adjacent sulfonyl group.

-

Cyclopropyl Protons (CH and CH₂): The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm. Due to the rigid nature of the ring, these protons will exhibit complex splitting patterns arising from both geminal and vicinal coupling. The methine proton (CH) directly attached to the sulfonyl group will be the most deshielded of the cyclopropyl protons.

-

Methylene Protons (CH₂): The methylene protons alpha to the sulfonyl group are expected to be significantly deshielded and will likely appear as a singlet in the range of 3.5 - 4.5 ppm. The absence of adjacent protons would lead to a singlet, simplifying this region of the spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Cyclopropyl CH | ~2.5 - 3.0 | Multiplet | - |

| Cyclopropyl CH₂ | ~1.0 - 1.5 | Multiplet | - |

| Methylene CH₂ | ~3.8 - 4.2 | Singlet | - |

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyclopropanesulfonyl)acetonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Use a standard single-pulse experiment. Key parameters to set include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Predictions

The ¹³C NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are expected to be shielded and appear at relatively high field, typically between 5 and 20 ppm. The carbon atom directly bonded to the sulfonyl group will be the most downfield of the cyclopropyl carbons.

-

Methylene Carbon: The methylene carbon, being adjacent to the strongly electron-withdrawing sulfonyl group, will be significantly deshielded, with a predicted chemical shift in the range of 50-60 ppm.

-

Nitrile Carbon: The carbon of the nitrile group is characteristically found in the downfield region of the spectrum, typically between 115 and 125 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH | ~30 - 35 |

| Cyclopropyl CH₂ | ~5 - 10 |

| Methylene CH₂ | ~55 - 60 |

| Nitrile CN | ~115 - 120 |

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a ¹³C NMR probe on a spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 200-220 ppm) is necessary. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is commonly used for referencing.

Infrared (IR) Spectroscopy

Theoretical Principles and Predictions

The IR spectrum of 2-(Cyclopropanesulfonyl)acetonitrile will be dominated by the characteristic absorption bands of its functional groups.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the region of 2240-2260 cm⁻¹.

-

Sulfonyl (S=O) Stretches: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.[3][4][5]

-

C-H Stretches: The C-H stretching vibrations of the cyclopropyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

-

C-S Stretch: A weaker absorption for the C-S bond may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | ~2250 | Medium, Sharp |

| S=O | Asymmetric Stretch | ~1330 | Strong |

| S=O | Symmetric Stretch | ~1140 | Strong |

| C-H (sp³) | Stretch | ~2900-3000 | Medium |

| C-S | Stretch | ~700 | Weak to Medium |

Experimental Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles and Predictions

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ at m/z 146.03 or the sodium adduct [M+Na]⁺ at m/z 168.01 would be expected. With a hard ionization technique like Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 145.02 would be observed, followed by characteristic fragmentation.

Predicted Fragmentation Pattern (EI)

The fragmentation of sulfones is often characterized by the cleavage of the C-S bond and rearrangements.[6][7]

-

Loss of the Cyclopropyl Group: Cleavage of the cyclopropyl-sulfonyl bond would result in a fragment at m/z 104, corresponding to [CH₂CNSO₂]⁺.

-

Loss of SO₂: A common fragmentation pathway for sulfones is the loss of sulfur dioxide, which would lead to a fragment at m/z 81, corresponding to [C₅H₇N]⁺.

-

Formation of the Cyclopropyl Cation: A peak at m/z 41 corresponding to the cyclopropyl cation [C₃H₅]⁺ is also likely.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(Cyclopropanesulfonyl)acetonitrile. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively characterize this compound, confirm its synthesis, and assess its purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While the data presented herein is predictive, it is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offering a reliable resource for scientists and professionals in the field of drug development and chemical research.

References

- Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.

- Kaye, P. T., & Mphahlele, M. J. (1995). Mass Spectra of Sulfoxides and Sulfones. Journal of Chemical Research, Synopses, (1), 24-25.

- Lange, C., & L'homme, J. (2019). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 18(12), 2531–2544.

- Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley.

- US Department of Commerce, & National Institute of Standards and Technology. (n.d.).

- Reddy, D. B., Reddy, P. S., Reddy, B. V., & Padmavathi, V. (1983). Synthesis and Configurational Studies of Aryl Cyclopropyl Sulfones.

- Dhami, K. S., & Stothers, J. B. (1965). Infrared Spectra of Sulfones and Related Compounds. Canadian Journal of Chemistry, 43(3), 479-497.

- O'Hagan, F., & Gribble, G. W. (2000). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 35(5), 633-642.

- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 313-322.

- LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

American Elements. (n.d.). 2-(cyclopropanesulfonyl)acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). (Phenylsulfonyl)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl methyl sulfide. Retrieved from [Link]

- Dolnikowski, G. G., Heath, T. G., & Throck Watson, J. (1990). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 62(11), 1103-1108.

-

ResearchGate. (n.d.). Mass spectra of high m/z ions of (a) cyc-17 (cyclopropyl-C 17 FA,.... Retrieved from [Link]

- Puzzarini, C., & Barone, V. (2015). State-of-the-art computation of the rotational and IR spectra of the methyl-cyclopropyl cation: hints on its detection in space. Physical Chemistry Chemical Physics, 17(8), 5575-5584.

- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- Li, Y., Li, W., & Wang, H. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3491.

-

Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the NMR Analysis of 2-(Cyclopropanesulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 2-(Cyclopropanesulfonyl)acetonitrile

The unique physicochemical properties of the cyclopropyl group, such as its ability to confer metabolic stability and conformational rigidity, have made it a sought-after component in modern medicinal chemistry.[1][2] When coupled with the electron-withdrawing sulfonyl group and the versatile acetonitrile functionality, the resulting molecule, 2-(Cyclopropanesulfonyl)acetonitrile, presents a compelling scaffold for the development of novel therapeutic agents. Accurate and unambiguous structural characterization is a cornerstone of drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the elucidation of molecular structure in solution.[3]

This guide will provide a detailed roadmap for the NMR analysis of 2-(Cyclopropanesulfonyl)acetonitrile, enabling researchers to confidently identify and characterize this and similar molecules.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two energy states. The application of a radiofrequency pulse can induce a transition between these states. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the basis of the chemical shift (δ), which provides information about the functional group and electronic nature of the atom.

Furthermore, the magnetic fields of neighboring nuclei can influence each other, a phenomenon known as spin-spin coupling. This coupling results in the splitting of NMR signals into multiplets and provides crucial information about the connectivity of atoms within a molecule. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz).[4]

Experimental Design: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation Protocol

For a small organic molecule like 2-(Cyclopropanesulfonyl)acetonitrile (M.W. 145.18), the following protocol is recommended:

-

Determine the appropriate quantity of the sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[5]

-

Select a suitable deuterated solvent. The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with those of the analyte. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. Other options include acetone-d₆, and DMSO-d₆.[6]

-

Dissolve the sample. In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7]

-

Filter the solution. To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] Do not use cotton wool, as it can introduce impurities.[8]

-

Cap and label the NMR tube. Securely cap the tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring 1D and 2D NMR data.

Caption: A generalized workflow for NMR analysis.

Spectral Analysis and Interpretation of 2-(Cyclopropanesulfonyl)acetonitrile

The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(Cyclopropanesulfonyl)acetonitrile based on established chemical shift theory and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the protons of the cyclopropyl ring, the methylene group, and the methine proton on the cyclopropyl ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH) | 2.8 - 3.2 | Multiplet | ³J (cis), ³J (trans) |

| H-2, H-2' (CH₂) | 1.2 - 1.6 | Multiplet | ²J, ³J (cis), ³J (trans) |

| H-3, H-3' (CH₂) | 1.0 - 1.4 | Multiplet | ²J, ³J (cis), ³J (trans) |

| H-4 (CH₂) | 3.5 - 3.9 | Singlet | N/A |

Rationale for Chemical Shift Predictions:

-

Cyclopropyl Protons (H-1, H-2, H-2', H-3, H-3'): The protons on a cyclopropane ring typically resonate at unusually high field (low ppm values) due to the ring strain and the associated ring current effect.[9][10] The powerful electron-withdrawing sulfonyl group will deshield these protons, shifting their signals downfield compared to an unsubstituted cyclopropane (δ ≈ 0.22 ppm). The methine proton (H-1) directly attached to the sulfonyl group will experience the strongest deshielding effect.

-

Methylene Protons (H-4): The methylene protons are adjacent to both the electron-withdrawing sulfonyl group and the nitrile group. This will cause a significant downfield shift.

Rationale for Coupling Constant Predictions:

-

The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal (²J), vicinal cis (³J_cis), and vicinal trans (³J_trans) couplings. Typical values for these couplings are:

The methylene protons (H-4) are not expected to show any coupling, appearing as a singlet, assuming no long-range coupling is resolved.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH) | 45 - 55 |

| C-2, C-3 (CH₂) | 5 - 15 |

| C-4 (CH₂) | 25 - 35 |

| C-5 (C≡N) | 115 - 125 |

Rationale for Chemical Shift Predictions:

-

Cyclopropyl Carbons (C-1, C-2, C-3): Similar to the protons, the carbons of the cyclopropyl ring are shielded and appear at high field. The carbon directly attached to the sulfonyl group (C-1) will be shifted downfield relative to the other two cyclopropyl carbons.

-

Methylene Carbon (C-4): This carbon is influenced by the adjacent sulfonyl and nitrile groups, which will shift its resonance downfield.

-

Nitrile Carbon (C-5): The carbon of the nitrile group typically appears in the 115-125 ppm range.[14]

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.[3]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 2-(Cyclopropanesulfonyl)acetonitrile, COSY would show correlations between the methine proton (H-1) and the methylene protons (H-2, H-2', H-3, H-3') of the cyclopropyl ring, as well as between the geminal and vicinal protons within the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of C-1, C-2, C-3, and C-4 by correlating them to their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

-

From the methylene protons (H-4) to the nitrile carbon (C-5) and the sulfonyl-bearing carbon of the cyclopropyl ring (C-1).

-

From the cyclopropyl protons (H-1, H-2, H-3) to the other carbons within the ring.

-

The following diagram illustrates the key predicted HMBC correlations.

Caption: Predicted key HMBC correlations for 2-(Cyclopropanesulfonyl)acetonitrile.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the NMR analysis of 2-(Cyclopropanesulfonyl)acetonitrile. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently approach the characterization of this and related novel compounds. The detailed protocols for sample preparation and the systematic approach to spectral interpretation, including the use of advanced 2D NMR techniques, will serve as an invaluable resource for scientists in the pharmaceutical and chemical research sectors. The ultimate confirmation of these predictions will, of course, rely on the experimental acquisition and analysis of the NMR spectra for 2-(Cyclopropanesulfonyl)acetonitrile.

References

-

University of California, Riverside. (n.d.). How to Prepare Samples for NMR. ResearchGate. Retrieved February 19, 2026, from a relevant university or research institution's website.[8]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 19, 2026, from [Link]5]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved February 19, 2026, from a relevant university or research institution's website.

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved February 19, 2026, from [Link]6]

-

University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved February 19, 2026, from a relevant university or research institution's website.[7]

-

Kowalski, K., & Dabrowski, Z. (2025, August 6). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate.[11]

-

Di Mola, A., et al. (2022, June 11). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. PMC.[15]

-

Di Mola, A., et al. (2022, June 11). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI.[16]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.[17]

-

Galasso, V. (2025, August 10). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.[9]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[18]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center.[19]

-

Brown, D. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.[10]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[20]

-

A.A. Auer, J. Gauss, M. Kaupp. (2022, May 5). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI.[21]

-

Unverified Source. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants... ResearchGate.[22]

-

Scribd. (n.d.). NMR Coupling Constants Explained.[12]

-

Sandhya Rani, K., et al. (2020). A review on 2D NMR spectroscopy. Indo American Journal of Pharmaceutical Sciences, 07(05), 822-830.[3]

-

LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.[23]

-

LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.[4]

-

Unverified Source. (n.d.). Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Natural Products. ResearchGate.[24]

-

Tuteja, N., et al. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[1]

-

Kaupp, M. (2014, February 23). Part II: Basics on perturbation theory methods for the quantum-chemical calculation of NMR and EPR parameters. ENS Lyon.[25]

-

Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.[26]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.[27]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.[14]

-

Unverified Source. (n.d.). ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. ResearchGate.[28]

-

El-Sayed, M. A., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. iajps.com [iajps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. epfl.ch [epfl.ch]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. ens-lyon.fr [ens-lyon.fr]

- 26. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 27. organicchemistrydata.org [organicchemistrydata.org]

- 28. researchgate.net [researchgate.net]

2-(Cyclopropanesulfonyl)acetonitrile IR spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Cyclopropanesulfonyl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(Cyclopropanesulfonyl)acetonitrile, a molecule featuring a unique combination of cyclopropyl, sulfonyl, and nitrile functional groups. As a document intended for researchers, scientists, and professionals in drug development, it moves beyond a simple cataloging of peaks to explain the underlying principles governing the vibrational modes of the molecule. We will dissect the expected IR spectrum region by region, correlating specific absorption bands with their corresponding functional groups and exploring the electronic interactions between them. This guide also outlines a self-validating experimental protocol for obtaining a high-quality spectrum, emphasizing safety and data integrity. The synthesis of theoretical principles and practical insights aims to equip the reader with the expertise to confidently identify and characterize this compound using IR spectroscopy.

Introduction: The Molecule and the Method

2-(Cyclopropanesulfonyl)acetonitrile (Chemical Formula: C5H7NO2S) is an organic compound that incorporates three distinct and spectroscopically active functional groups: a strained cyclopropane ring, a strongly electron-withdrawing sulfonyl group, and a polar nitrile group.[1] The interplay of these groups makes IR spectroscopy an exceptionally powerful tool for its structural elucidation and quality control.

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[2] These vibrations, which include stretching, bending, and scissoring, are unique to the types of bonds and the overall molecular structure. Consequently, an IR spectrum serves as a molecular "fingerprint," allowing for the unambiguous identification of functional groups and providing insights into the molecule's electronic environment.[2] This guide will provide a detailed interpretation of the expected spectral features of 2-(Cyclopropanesulfonyl)acetonitrile.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent parts and anticipate their characteristic vibrations.

-

Cyclopropyl Group : This strained three-membered ring has unique vibrational characteristics. Its C-H bonds are expected to exhibit stretching frequencies at wavenumbers slightly higher than those of typical alkanes.[3] The ring itself will have characteristic "breathing" and deformation modes in the fingerprint region.

-

Sulfonyl Group (SO₂) : As a key functional group, the sulfone is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically found in the 1335-1300 cm⁻¹ and 1170-1135 cm⁻¹ regions, respectively, and are reliable diagnostic peaks.[2][4]

-

Acetonitrile Moiety (-CH₂-C≡N) : This part of the molecule contributes several key signals.

-

The nitrile group (C≡N) produces a sharp and intense absorption band in a relatively uncongested region of the spectrum, making it easy to identify.[5] For aliphatic nitriles, this peak typically appears between 2260 and 2240 cm⁻¹.[5]

-

The methylene group (CH₂) , positioned between the sulfonyl and nitrile groups (an α-carbon), will display its own C-H stretching and bending vibrations.

-

The most compelling aspect of this molecule's spectroscopy is the influence of the potent electron-withdrawing sulfonyl group on the adjacent methylene and nitrile functions. This inductive effect is expected to modulate the bond strengths and, consequently, the absorption frequencies of these groups.

Detailed Analysis of the IR Spectrum

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. For 2-(Cyclopropanesulfonyl)acetonitrile, we anticipate two distinct sets of signals:

-

Cyclopropyl C-H Stretching : The C-H bonds on the cyclopropane ring are expected to absorb at wavenumbers above 3000 cm⁻¹ , typically around 3040 cm⁻¹.[3] This is a characteristic feature of strained ring systems.

-

Methylene C-H Stretching : The C-H bonds of the methylene group adjacent to the sulfonyl group will exhibit asymmetric and symmetric stretching vibrations. These are typically found in the 2925-2850 cm⁻¹ range for alkanes.[3] The strong inductive effect of the adjacent SO₂ group may cause a slight shift in these frequencies.

The Nitrile (C≡N) Stretching Region (ca. 2250 cm⁻¹)

The carbon-nitrogen triple bond of the nitrile group gives rise to one of the most characteristic peaks in the spectrum.

-

Position and Intensity : A sharp, strong absorption band is expected in the 2260-2240 cm⁻¹ range, which is typical for saturated aliphatic nitriles.[5][6][7] The high polarity of the C≡N bond results in a strong change in dipole moment during vibration, leading to a high-intensity peak that is often unmistakable.[5]

-

Influence of the Sulfonyl Group : The sulfonyl group is powerfully electron-withdrawing. This inductive effect pulls electron density away from the -CH₂-C≡N moiety. This withdrawal of electrons can strengthen the C≡N triple bond, leading to an increase in its force constant. A higher force constant requires more energy to vibrate, which would shift the absorption to a slightly higher wavenumber within the expected range.

The Sulfonyl (SO₂) Stretching Region (1400 - 1100 cm⁻¹)

The presence of a sulfone is definitively confirmed by two prominent absorption bands corresponding to the stretching of the S=O double bonds.

-

Asymmetric SO₂ Stretch : A very strong band is predicted to appear in the 1335-1300 cm⁻¹ range.[2]

-

Symmetric SO₂ Stretch : Another very strong band is predicted in the 1170-1135 cm⁻¹ range.[2]

The intensity and well-defined nature of these two peaks make them primary diagnostic markers for the sulfonyl group.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions arising from bending vibrations and skeletal modes, making it unique to the molecule as a whole. While individual peak assignment can be challenging, key features can be identified:

-

CH₂ Bending (Scissoring) : The methylene group will exhibit a scissoring vibration, typically around 1465 cm⁻¹ .[3]

-

Cyclopropyl Ring Vibrations : The cyclopropane ring undergoes various deformation and breathing modes that will produce a series of absorptions in this region. Theoretical studies of cyclopropane have identified fundamental frequencies that contribute to this complex pattern.[8][9]

-

C-S Stretching : The carbon-sulfur single bond stretch will also appear in this region, though it is often weak and less useful for diagnostics compared to the prominent SO₂ stretches.

Summary of Key IR Absorptions

The expected characteristic IR absorption bands for 2-(Cyclopropanesulfonyl)acetonitrile are summarized in the table below for quick reference.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| > 3000 | Cyclopropyl C-H | Stretching | Medium |

| 2950 - 2850 | Methylene C-H | Stretching | Medium |

| 2260 - 2240 | Nitrile (C≡N) | Stretching | Strong, Sharp |

| 1335 - 1300 | Sulfonyl (SO₂) | Asymmetric Stretching | Very Strong |

| 1170 - 1135 | Sulfonyl (SO₂) | Symmetric Stretching | Very Strong |

| ~1465 | Methylene (CH₂) | Bending (Scissoring) | Medium |

| < 1400 | Multiple | Fingerprint Region | Variable |

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral interpretation rests upon the quality of the acquired data. The following protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of 2-(Cyclopropanesulfonyl)acetonitrile.

Safety First: Hazard Assessment

-

Chemical Hazards : While specific data for 2-(Cyclopropanesulfonyl)acetonitrile is limited, its constituent functionalities suggest caution. Acetonitrile is flammable and harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13] Precursors like cyclopropanesulfonyl chloride are corrosive and moisture-sensitive.[14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

Sample Preparation

Given that 2-(Cyclopropanesulfonyl)acetonitrile is a liquid,[1] the most direct method for analysis is using a thin liquid film.

-

Prepare Salt Plates : Use clean, dry infrared-transparent salt plates (e.g., NaCl or KBr). Handle them only by the edges to avoid contamination.

-

Background Spectrum : Place the clean, empty plates in the spectrometer's sample holder and acquire a background spectrum. This is a critical step to subtract the absorbance of the instrument's atmosphere (CO₂, H₂O) and the salt plates themselves from the final sample spectrum.

-

Sample Application : In a fume hood, place one to two drops of the 2-(Cyclopropanesulfonyl)acetonitrile sample onto the surface of one salt plate.

-

Create Film : Carefully place the second salt plate on top of the first, gently rotating to create a thin, uniform liquid film free of air bubbles. The ideal film thickness results in the most intense absorption bands remaining on scale (not "flat-topping").

-

Mount and Acquire : Immediately place the assembled plates into the sample holder and acquire the sample spectrum.

Data Acquisition and Processing

-

Instrument : A Fourier Transform Infrared (FT-IR) spectrometer is standard.

-

Parameters :

-

Resolution : 4 cm⁻¹ is sufficient for most routine identification purposes.

-

Scans : Co-adding 16 to 32 scans is typical to achieve a good signal-to-noise ratio.

-

-

Processing : The instrument software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance plot.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental and interpretative process.

Sources

- 1. americanelements.com [americanelements.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. agilent.com [agilent.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-(Cyclopropanesulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(cyclopropanesulfonyl)acetonitrile, a compound of interest in contemporary drug discovery and chemical research. While specific experimental data for this exact molecule is not widely published, this guide synthesizes established principles of mass spectrometry and known fragmentation behaviors of its constituent functional groups—cyclopropyl, sulfonyl, and nitrile—to predict its mass spectral characteristics. We will explore appropriate ionization techniques, propose a plausible fragmentation pathway, and provide a detailed, adaptable experimental protocol for its analysis. This document is intended to serve as a foundational resource for researchers undertaking the characterization of this and structurally related molecules.

Introduction: The Significance of 2-(Cyclopropanesulfonyl)acetonitrile

2-(Cyclopropanesulfonyl)acetonitrile, with the chemical formula C₅H₇NO₂S and a molecular weight of 145.18, is a small molecule featuring a unique combination of a reactive nitrile group, a sulfonyl moiety, and a strained cyclopropyl ring.[1] This distinct architecture makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl group can act as a key pharmacophore, while the nitrile offers a versatile handle for further chemical transformations. The cyclopropyl ring introduces conformational rigidity and can modulate metabolic stability and binding affinity.

Accurate characterization of such molecules is paramount in drug development and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also crucial structural information through the analysis of fragmentation patterns. This guide will delve into the theoretical and practical aspects of analyzing 2-(cyclopropanesulfonyl)acetonitrile by mass spectrometry.

Predicted Mass Spectrum and Fragmentation Pathways

Due to the absence of a publicly available mass spectrum for 2-(cyclopropanesulfonyl)acetonitrile, we will construct a theoretical fragmentation pattern based on established principles for its functional components.

2.1. Ionization Considerations

Given the presence of polar sulfonyl and nitrile groups, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecule [M+H]⁺ at m/z 146.19. In positive ion mode ESI, it is also possible to observe adducts with solvent molecules or salts.[2] For instance, with acetonitrile as a solvent, an adduct [M+CH₃CN+H]⁺ might be observed. Chemical Ionization (CI) could also be employed, potentially leading to similar protonated species. Electron Ionization (EI), a harder ionization technique, would likely result in more extensive fragmentation and a less intense or even absent molecular ion peak.[3][4]

2.2. Proposed Fragmentation of the [M+H]⁺ Ion

The fragmentation of the protonated molecule (m/z 146.19) is anticipated to proceed through several key pathways driven by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation events are likely to involve the cleavage of the bonds adjacent to the sulfonyl group and the loss of small, stable neutral molecules.

A plausible fragmentation pathway is outlined below:

-

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfonyl-containing compounds is the neutral loss of SO₂ (64 Da). This would lead to a fragment ion at m/z 82.19.

-

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation. A common loss from cycloalkanes is the elimination of ethylene (C₂H₄, 28 Da).[5] This could occur from the [M+H]⁺ ion or subsequent fragment ions.

-

Loss of the Acetonitrile Moiety: Cleavage of the C-S bond could lead to the loss of the acetonitrile radical (•CH₂CN), although this is generally less favored in ESI.

-

Formation of the Cyclopropylsulfonyl Cation: Cleavage of the bond between the sulfonyl group and the acetonitrile moiety could result in the formation of the cyclopropylsulfonyl cation ([C₃H₅SO₂]⁺) at m/z 105.01.

-

Formation of the Cyanomethylsulfonyl Cation: Alternatively, cleavage could yield the cyanomethylsulfonyl cation ([CH₂CNSO₂]⁺).

The following diagram illustrates a predicted fragmentation pathway:

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(cyclopropanesulfonyl)acetonitrile.

2.3. Tabulated Predicted Mass Spectral Data

| m/z (Predicted) | Proposed Ion Formula | Proposed Structure/Origin | Notes |

| 146.19 | [C₅H₈NO₂S]⁺ | [M+H]⁺ | Protonated molecular ion. |

| 105.01 | [C₃H₅SO₂]⁺ | [M+H - •CH₂CN]⁺ | Loss of the cyanomethyl radical. |

| 82.19 | [C₃H₆CN]⁺ | [M+H - SO₂]⁺ | Characteristic loss of sulfur dioxide. |

| 41.04 | [C₃H₅]⁺ | [C₃H₅]⁺ | Cyclopropyl cation, a common fragment from cyclopropyl-containing compounds.[6] |

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 2-(cyclopropanesulfonyl)acetonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Materials and Reagents

-

2-(Cyclopropanesulfonyl)acetonitrile (analytical standard)

-

LC-MS grade acetonitrile[7]

-

LC-MS grade water

-

LC-MS grade formic acid

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

3.2. Sample Preparation

-

Prepare a stock solution of 2-(cyclopropanesulfonyl)acetonitrile at 1 mg/mL in acetonitrile.

-

Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

3.3. Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

3.4. Mass Spectrometry Parameters (Positive ESI Mode)

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Collision Gas | Argon |

| Full Scan MS Range | m/z 50-200 |

| Product Ion Scan (MS/MS) | Precursor ion: m/z 146.2; Collision Energy: 10-30 eV (ramped) |

The following diagram illustrates the experimental workflow:

Caption: A generalized workflow for the LC-MS/MS analysis of 2-(cyclopropanesulfonyl)acetonitrile.

Data Interpretation and Validation

-

Molecular Ion Confirmation: The primary goal of the initial analysis is to confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z of 146.19. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition (C₅H₈NO₂S) with high accuracy.

-

Fragmentation Analysis: The MS/MS spectrum should be carefully examined for the predicted fragment ions. The presence of the neutral loss of SO₂ (a mass difference of 64 Da) would be a strong indicator of the sulfonyl group. The observation of ions corresponding to the cyclopropyl moiety would further corroborate the structure.

-

Method Validation: For quantitative applications, the analytical method should be validated according to established guidelines, including assessments of linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).

Conclusion

While direct experimental mass spectral data for 2-(cyclopropanesulfonyl)acetonitrile remains to be widely published, a thorough understanding of the fragmentation patterns of its constituent functional groups allows for the construction of a predictive analytical framework. The proposed ESI-MS/MS method, coupled with the theoretical fragmentation pathways detailed in this guide, provides a robust starting point for researchers aiming to characterize this and similar novel chemical entities. As with any analytical endeavor, empirical data is the ultimate arbiter, and the protocols and predictions herein should be adapted and refined based on experimental observations.

References

- Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (2025, August 15).

- 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9).

- GCMS Section 6.17 - Whitman People. (n.d.).

- Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.).

- Mass Spectra of Sulfoxides and Sulfones | Request PDF - ResearchGate. (n.d.).

- 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4 | AMERICAN ELEMENTS ®. (n.d.).

- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.).

- Mass Spectrometry of Cycloalkanes - YouTube. (2025, July 28).

- Acetonitrile hypergrade for LC-MS LiChrosolv 75-05-8 - Sigma-Aldrich. (n.d.).

Sources

- 1. americanelements.com [americanelements.com]

- 2. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.17 [people.whitman.edu]

- 5. youtube.com [youtube.com]

- 6. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ≥99.9% (GC), suitable for LC/MS, LiChrosolv<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-(Cyclopropanesulfonyl)acetonitrile

Abstract

The solubility of a compound is a critical determinant of its behavior in biological and chemical systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the solubility of 2-(Cyclopropanesulfonyl)acetonitrile, a molecule of interest in contemporary drug discovery. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of chemical solubility with established, field-proven experimental protocols. We will dissect the molecular structure of 2-(Cyclopropanesulfonyl)acetonitrile to predict its solubility characteristics and provide detailed methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and evaluating the solubility of novel chemical entities.

Introduction to 2-(Cyclopropanesulfonyl)acetonitrile

2-(Cyclopropanesulfonyl)acetonitrile is an organic compound with the chemical formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol .[1] Its structure is characterized by a central acetonitrile moiety, a cyclopropanesulfonyl group, and can be identified by the CAS number 1349716-02-4.[1] The unique combination of a strained cyclopropyl ring, a polar sulfonyl group, and a nitrile functional group imparts a distinct set of physicochemical properties that are of interest in medicinal chemistry. The cyclopropyl group, for instance, can enhance metabolic stability and potency in drug candidates.[2][3] The sulfonyl group is a key pharmacophore in many therapeutic agents, known for its ability to increase polarity and participate in hydrogen bonding.[4][5]

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a molecule is governed by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]

The Role of the Sulfonyl Group

The sulfonyl group (-SO₂) is a dominant feature in the molecular structure of 2-(Cyclopropanesulfonyl)acetonitrile. It is a highly polar, electron-withdrawing functional group.[4] The two oxygen atoms are capable of acting as hydrogen bond acceptors, which can enhance the molecule's interaction with protic solvents like water.[5] The introduction of a sulfonyl group into an organic molecule often increases its water solubility.[4][7]

The Influence of the Cyclopropyl Moiety